molecular formula C17H17ClN2O3S B2439511 4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine CAS No. 477869-35-5

4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine

Cat. No. B2439511
CAS RN: 477869-35-5
M. Wt: 364.84
InChI Key: RUQYFNUXOVPXKP-UHFFFAOYSA-N
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Description

“4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine” is a chemical compound with the CAS Number: 303987-89-5. It has a linear formula of C17H15ClN2O4S . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine” is 1S/C17H15ClN2O4S/c18-13-2-4-14(5-3-13)25-16-6-1-12(11-15(16)20(22)23)17(21)19-7-9-24-10-8-19/h1-6,11H,7-10H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine” is solid in its physical form . It has a molecular weight of 378.84 .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements include H302, H312, H332, which refer to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with theEstrogen receptor beta . This receptor is a part of the nuclear receptor family of intracellular receptors and plays crucial roles in regulating development, metabolic homeostasis, inflammation, and cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

properties

IUPAC Name

4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-2-4-15(5-3-14)24-17-6-1-13(11-16(17)20(21)22)12-19-7-9-23-10-8-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQYFNUXOVPXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine

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